5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of 5-hydroxymethylfurfural as a starting material, which reacts with piperidine derivatives in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives
Scientific Research Applications
5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections due to its antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its interactions with biological systems and potential pharmacological effects.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and piperidine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar structural features but different functional groups.
2,5-Furandicarboxylic Acid: Another furan derivative with distinct chemical properties and applications.
Uniqueness
5-(3-Hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a piperidine moiety, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3-hydroxy-2-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-10(14)3-2-6-12(8)11-5-4-9(7-13)15-11/h4-5,7-8,10,14H,2-3,6H2,1H3 |
InChI Key |
OPFNCCXUEWKFMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
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